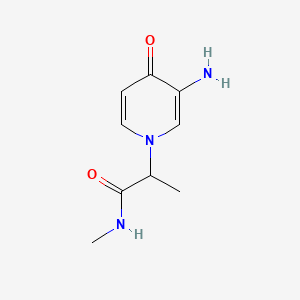

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide

Description

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is a heterocyclic compound featuring a 1,4-dihydropyridine core substituted with an amino group at the 3-position, a ketone at the 4-position, and an N-methylpropanamide side chain at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves cyclization or functionalization of pyridine precursors, though specific protocols remain underreported in publicly available literature. Its PubChem entry (CID: unspecified) lacks detailed physicochemical or biological data, highlighting gaps in current characterization .

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-(3-amino-4-oxopyridin-1-yl)-N-methylpropanamide |

InChI |

InChI=1S/C9H13N3O2/c1-6(9(14)11-2)12-4-3-8(13)7(10)5-12/h3-6H,10H2,1-2H3,(H,11,14) |

InChI Key |

LCMPNFIENKCWRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC)N1C=CC(=O)C(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-amino-4-oxo-1,4-dihydropyridine with N-methylpropanamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are carefully monitored and controlled to maintain product quality and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Amino-4-oxo-1,2-dihydroquinoline

This quinoline derivative, studied in heterocyclic synthesis, shares the 3-amino-4-oxo motif but incorporates a fused benzene ring. Unlike the target compound, its cyclization with acetic anhydride forms oxazolo[4,5-c]quinoline derivatives via intramolecular cyclodehydration .

3-Amino-4-oxo-1,4-dihydropyridine Derivatives

Derivatives with varying substituents (e.g., methyl, ethyl, or aryl groups) at the 1-position demonstrate how side chains influence solubility and stability. For example, N-ethyl analogs exhibit higher lipophilicity compared to the N-methylpropanamide variant, which may enhance membrane permeability but reduce aqueous solubility.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide | ~209.22 | -0.45 | Not reported | Not reported |

| 3-Amino-4-oxo-1,2-dihydroquinoline | 186.19 | 1.12 | 220–225 | <1 (water) |

| 3-Amino-4-oxo-1,4-dihydropyridine (N-ethyl) | 166.18 | 0.78 | 180–185 | ~5 (DMSO) |

Key Research Findings

- Cyclization reactions dominate the chemistry of 3-amino-4-oxo-dihydroheterocycles.

Biological Activity

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is a compound with significant potential in medicinal chemistry. Its structure features a pyridine ring, an amide group, and an amino group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C9H13N3O2

- Molecular Weight : 195.22 g/mol

- IUPAC Name : 2-(3-amino-4-oxopyridin-1-yl)-N-methylpropanamide

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound can modulate the activity of enzymes and receptors due to its structural characteristics.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated its potential as an inhibitor of α-glucosidase, which is crucial in carbohydrate metabolism. The inhibition of this enzyme can be beneficial in managing diabetes by reducing glucose absorption in the intestines .

In Vitro Studies

Several studies have reported the biological activities of this compound:

- α-glucosidase Inhibition : In vitro assays showed that this compound exhibits significant inhibitory activity against α-glucosidase, with a reported inhibition rate of up to 87.3% at specific concentrations . This suggests its potential utility in developing antidiabetic medications.

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its efficacy as an antimicrobial agent.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Structural modifications were made to improve enzyme inhibition rates and reduce toxicity profiles. The findings revealed that certain derivatives exhibited increased potency against α-glucosidase compared to the parent compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was performed:

| Compound Name | Structure Similarity | Biological Activity | Notes |

|---|---|---|---|

| 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide | Similar core structure | Moderate α-glucosidase inhibition | Lacks methyl group |

| 2-(3-amino-4-oxo-pyridinyl)acetonitrile | Nitrile instead of amide | Lower activity reported | Less soluble |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.